molecular formula C17H27NO3S B606887 Cycloxidim CAS No. 101205-02-1

Cycloxidim

Cat. No. B606887
CAS RN: 101205-02-1
M. Wt: 325.46
InChI Key: GGWHBJGBERXSLL-JXAWBTAJSA-N
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Description

Cycloxidim belongs to the cyclohexanedione group and is an active selective ingredient used in herbicides . It is a post-emergence cyclohexene oxime herbicide that inhibits the acetylcoenzyme A carboxylase (ACCase) in chloroplasts of sensitive weeds .


Molecular Structure Analysis

The InChI string for Cycloxidim is InChI=1S/C17H27NO3S/c1-3-6-14 (18-21-4-2)17-15 (19)9-13 (10-16 (17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14+ .


Chemical Reactions Analysis

Cycloxidim is a beta-diketone that is cyclohexa-1,3-dione which is substituted at position 2 by an N-ethoxybutanimidoyl group and at position 5 by a tetrahydro-2H-thiopyran-3-yl group .

Scientific Research Applications

Control of Forest Grass Weeds

Cycloxydim has been found to be an effective herbicide for controlling forest grass weeds such as Molinia caerulea, Calamagrostis epigejos, Deschampsia flexuosa, and Holcus lanatus . It is a potential substitute for propyzamide or glyphosate, which are commonly used for this purpose . Applications of 0.45kg a.i. ha −1 cycloxydim in late April–early May have shown good control of these weeds for at least 12 weeks after application .

Sequential Applications for Long-Term Control

When coupled with a sequential application of 0.15kg a.i. ha −1 propaquizafop made 5 weeks later, purple moor grass (Molinia caerulea) was controlled for at least 21 weeks . Sequential applications of 0.45 kg a.i. ha −1 cycloxydim in October, then 0.45 kg a.i. ha −1 cycloxydim in late April, was the most effective treatment for minimizing competition from purple moor grass, wood small reed or wavy hair grass .

Selectivity and Safety

Cycloxydim and propaquizafop are both highly selective and unlike the broad-spectrum herbicide glyphosate will not harm young trees, even if they are oversprayed when in active growth . This makes cycloxydim a safer option for use in forests where young trees are present .

Efficacy on a Broader Range of Grass Weeds

Cycloxydim is effective on a broader range of grass weeds than previously thought . It is likely to be as effective as glyphosate on most grasses, and for wood small reed, purple moor grass and wavy hair grass considerably more effective than propyzamide .

Maximizing Tree Growth and Survival

A sequential application of cycloxydim or possibly propaquizafop in the autumn, followed by a second spray in late April of the following spring, is likely to be the most effective means of maximizing tree growth and survival in grass dominated new planting or restock sites in UK forests .

Assessing Herbicide Resistance

Cycloxydim is also used in research to assess the severity of herbicide resistance in certain plant populations .

Safety and Hazards

Cycloxidim may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It is suspected of damaging the unborn child and may cause drowsiness or dizziness. It is toxic to aquatic life with long-lasting effects .

Future Directions

The existing maximum residue levels for Cycloxidim are being reviewed according to Article 12 of Regulation (EC) No 396/2005 . This review will help to assess the occurrence of Cycloxidim residues in plants, processed commodities, rotational crops, and livestock, which could potentially influence future directions for its use.

properties

IUPAC Name

2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWHBJGBERXSLL-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N\OCC)/C1=C(CC(CC1=O)C2CCCSC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99434-58-9, 101205-02-1
Record name Cycloxydim [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099434589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one; cycloxydim (ISO)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.681
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Cyclohexen-1-one, 2-[1-(ethoxyimino)butyl]-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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